molecular formula C13H17BN2O4 B8475304 (1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid CAS No. 1426425-08-2

(1-((Pivaloyloxy)methyl)-1H-indazol-4-yl)boronic acid

Cat. No. B8475304
Key on ui cas rn: 1426425-08-2
M. Wt: 276.10 g/mol
InChI Key: BVHOITYSTBIUKD-UHFFFAOYSA-N
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Patent
US08658646B2

Procedure details

A mixture of 1H-indazol-4-ylboronic acid (0.2 g, 1.227 mmol), chloromethyl pivalate (554 mg, 3.68 mmol) and K2CO3 (509 mg, 3.68 mmol) in dry DMF (10 mL) was heated to 30° C. for 16 hours. Reaction was quenched with water and product extracted with ethyl acetate (150 mL), then washed with water (3×20 mL) and brine (2×20 mL), then dried over Na2SO4, filtered and concentrated. The product (114 mg, crude) was obtained and used into next step without further purification. LCMS: (M+Na)+=299.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
554 mg
Type
reactant
Reaction Step One
Name
Quantity
509 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[C:5]([B:10]([OH:12])[OH:11])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[C:13]([O:19][CH2:20]Cl)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15].C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[C:13]([O:19][CH2:20][N:1]1[C:9]2[C:4](=[C:5]([B:10]([OH:12])[OH:11])[CH:6]=[CH:7][CH:8]=2)[CH:3]=[N:2]1)(=[O:18])[C:14]([CH3:17])([CH3:16])[CH3:15] |f:2.3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
N1N=CC2=C(C=CC=C12)B(O)O
Name
Quantity
554 mg
Type
reactant
Smiles
C(C(C)(C)C)(=O)OCCl
Name
Quantity
509 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction
CUSTOM
Type
CUSTOM
Details
was quenched with water and product
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (150 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL) and brine (2×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product (114 mg, crude) was obtained
CUSTOM
Type
CUSTOM
Details
used into next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C(C)(C)C)(=O)OCN1N=CC2=C(C=CC=C12)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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